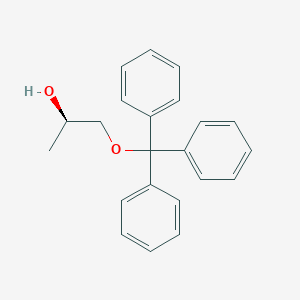

(2R)-1-(triphenylmethoxy)-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

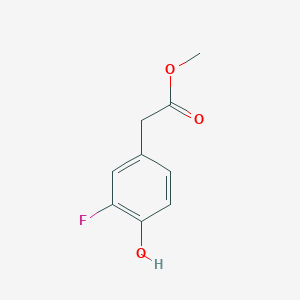

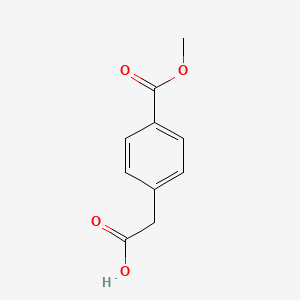

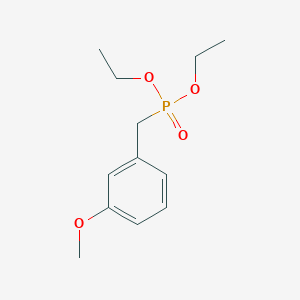

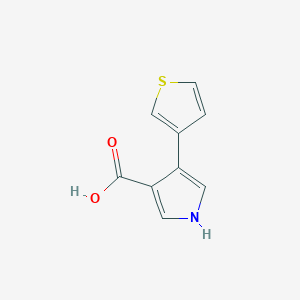

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a propanol group and a triphenylmethoxy group. The “2R” configuration would affect the spatial arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar OH group and the large nonpolar triphenylmethoxy group would likely make the compound overall nonpolar .Scientific Research Applications

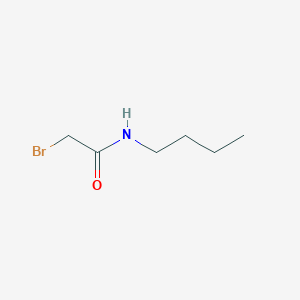

Synthesis and Chemical Reactions

- (2R)-1-(triphenylmethoxy)-2-propanol has been utilized in the study of lignin-related phenylcoumarans, showcasing its relevance in understanding plant cell wall components and their potential applications in biofuels and materials science (Langer, Li, & Lundquist, 2006).

- The compound has been involved in the resolution of racemic 1,2-diol using triphenylmethyl protection, indicating its utility in stereochemical studies and the development of enantiomerically pure substances (Pétursson & Jonsdottir, 2011).

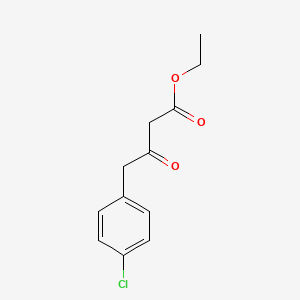

- It has also been a part of studies involving chemoselective methylenation of dicarbonyl substrates, highlighting its role in the synthesis of complex organic molecules and pharmaceuticals (Lebel, Davi, & Stoklosa, 2008).

Coordination Chemistry and Catalysis

- The compound has been utilized in the study of Co(triphos)(chiral amino alcoholato) complexes, contributing to our understanding of coordination chemistry and its implications in catalysis and material sciences (Enamullah, 2010).

Solvation and Solvent Effects

- Its derivatives have been studied for their thermo-solvatochromic properties in aqueous alcohols, shedding light on solvent effects and their impact on chemical reactions, which is crucial in the field of green chemistry and solvent optimization (Tada, Silva, & Seoud, 2003).

Enzymatic and Microbial Mediated Reactions

- (2R)-1-(triphenylmethoxy)-2-propanol has been involved in studies of enzymatic resolution and microbial mediated reactions, highlighting its role in biocatalysis and the potential for developing eco-friendly and efficient industrial processes (Martins et al., 2011).

Material Science and Structural Analysis

- The compound has been part of research in material science, particularly in the synthesis of macromolecules with specific architecture, influencing the selectivity of reactions. This has implications in polymer science and the development of new materials (Vautravers & Cole-Hamilton, 2009).

properties

IUPAC Name |

(2R)-1-trityloxypropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O2/c1-18(23)17-24-22(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,23H,17H2,1H3/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODCGDLBQGFBTI-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454033 |

Source

|

| Record name | (2R)-1-(triphenylmethoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-1-(triphenylmethoxy)-2-propanol | |

CAS RN |

20263-26-7 |

Source

|

| Record name | (2R)-1-(triphenylmethoxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)